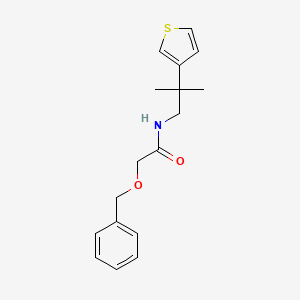

2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide

描述

属性

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)-2-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-17(2,15-8-9-21-12-15)13-18-16(19)11-20-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYNVKZVDLTVDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)COCC1=CC=CC=C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide typically involves multiple steps:

Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.

Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable halide.

Formation of the acetamide moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反应分析

Oxidation of the Benzyloxy Group

The benzyloxy group (-OCH₂C₆H₅) undergoes oxidation to yield aromatic carbonyl derivatives.

| Reagent/Conditions | Product(s) | Notes |

|---|---|---|

| KMnO₄ (acidic conditions) | Benzoic acid derivative | Complete oxidation of benzyl ether |

| CrO₃/H₂SO₄ (Jones reagent) | Benzaldehyde derivative | Selective oxidation to aldehyde |

This reaction is critical for modifying the compound’s hydrophilicity or introducing reactive carbonyl groups for further derivatization .

Nucleophilic Substitution at the Acetamide Moiety

The acetamide group participates in nucleophilic substitution, particularly at the carbonyl carbon.

| Reagent | Conditions | Product(s) |

|---|---|---|

| LiAlH₄ | Anhydrous ether | Reduced to corresponding amine |

| H₂O/H⁺ or OH⁻ | Reflux | Hydrolysis to carboxylic acid/amine |

For example, hydrolysis under acidic conditions yields 2-(benzyloxy)acetic acid and 2-methyl-2-(thiophen-3-yl)propan-1-amine .

Reactivity of the Thiophene Ring

The thiophene ring undergoes electrophilic substitution, enabling regioselective functionalization.

| Reaction Type | Reagent | Position Substituted | Product Application |

|---|---|---|---|

| Sulfonation | SO₃/H₂SO₄ | 5-position | Enhanced solubility in polar media |

| Nitration | HNO₃/H₂SO₄ | 2- or 5-position | Intermediate for further coupling |

These reactions are pivotal for tuning electronic properties or introducing handles for bioconjugation .

Amide Bond Functionalization

The acetamide’s NH group can be alkylated or acylated under specific conditions:

| Reaction | Reagent | Product |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative |

| N-Acylation | AcCl, pyridine | N-Acetylated analog |

Such modifications are employed to enhance metabolic stability or modulate target binding .

Reductive Cleavage of the Benzyl Ether

Catalytic hydrogenation cleaves the benzyloxy group:

| Catalyst | Conditions | Product |

|---|---|---|

| Pd/C, H₂ (1 atm) | Ethanol, RT | 2-Hydroxy-N-(substituted)acetamide |

This reaction provides access to hydroxylated derivatives for prodrug development .

Cross-Coupling Reactions

The thiophene ring participates in transition-metal-catalyzed couplings:

| Reaction Type | Catalyst/Reagent | Product Application |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl-functionalized derivatives |

| Stille coupling | PdCl₂, Ar-SnR₃ | Thiophene-aryl hybrids |

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Radical Reactions

Under radical initiators (e.g., AIBN), the compound undergoes:

| Initiator | Reagent | Product |

|---|---|---|

| AIBN | CCl₄ | Chlorinated thiophene derivatives |

Radical pathways are less common but useful for introducing halogens .

Photochemical Reactivity

UV irradiation induces thiophene ring opening or dimerization:

| Conditions | Product |

|---|---|

| UV light (254 nm) | Thiophene-opened cycloadducts |

This reactivity is leveraged in materials science for photoresponsive systems.

Key Mechanistic Insights

科学研究应用

2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the development of new materials with specific electronic or optical properties.

作用机制

The mechanism of action of 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific therapeutic application being investigated.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Lipophilicity and Bioavailability

- 2-Methoxy Analog (): The compound 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide replaces the benzyloxy group with a methoxy (CH₃O−) substituent. This difference may influence pharmacokinetic profiles, such as absorption and distribution .

Piperazine/Acylpiperazine Derivatives () :

Compounds like N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide feature piperazine rings and naphthalene groups. The piperazine moiety introduces basicity and hydrogen-bonding capacity, which can enhance solubility and receptor-binding specificity. The thiophen-2-yl substitution (vs. 3-yl in the target compound) may alter electronic effects or steric interactions in target binding .

Electronic and Steric Modifications

- Chlorophenyl and Pyrimidine Derivatives (): Substituted acetamides such as 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () incorporate electron-withdrawing chlorine atoms, which increase electrophilicity and may enhance reactivity in biological systems. Additionally, the thiazole ring in ’s compound vs. the thiophene in the target may influence hydrogen-bonding networks and crystal packing .

- Nitro and Cyano Derivatives (): Compounds like N-(4-(3-nitrophenyl)-2-thiazolyl)acetamide () feature nitro groups (−NO₂), which are strongly electron-withdrawing and may confer redox activity or toxicity. The target compound’s benzyloxy group avoids such risks but introduces steric bulk, which could hinder interactions with flat binding pockets .

Structural and Functional Group Analysis

生物活性

2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is a synthetic organic compound notable for its complex structure, which includes a benzyloxy group, a thiophene ring, and an acetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.

Chemical Structure and Synthesis

The chemical formula for this compound is , with a molecular weight of approximately 301.40 g/mol. The synthesis typically involves several steps, including:

- Formation of the Benzyloxy Group : This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.

- Introduction of the Thiophene Ring : This is often accomplished through cross-coupling reactions, such as the Suzuki-Miyaura coupling.

- Formation of the Acetamide Moiety : The final step involves reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base to yield the acetamide group.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. For instance, it may modulate the activity of neurotransmitter receptors or inflammatory pathways, which are critical in various therapeutic contexts.

Therapeutic Potential

Research suggests that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management and inflammatory diseases. Its interaction with NMDA receptors has also been noted, indicating potential applications in neuropharmacology .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to this compound. For example:

- A study on similar compounds indicated that modifications in structure could lead to significant changes in receptor affinity and selectivity, particularly concerning NMDA receptor subtypes (GluN2C and GluN2D) .

- Another investigation highlighted the importance of lipophilicity and enantiomeric purity in enhancing biological activity, suggesting that specific stereoisomers may offer improved therapeutic profiles .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the thiophene-containing propylamine intermediate via nucleophilic substitution or reductive amination .

- Step 2 : Coupling with benzyloxy-acetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

- Key Conditions : Control temperature (0–5°C for activation, room temperature for coupling), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize side reactions. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the benzyloxy and thiophene groups (e.g., aromatic proton splitting patterns) .

- Mass Spectrometry (HRMS) : Validate molecular weight and detect impurities (e.g., unreacted intermediates) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Analyze degradation products via LC-MS .

- Key Findings : Thiophene and benzyloxy groups may hydrolyze under strongly acidic/basic conditions, requiring storage in inert solvents (e.g., DMSO) at –20°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) to distinguish direct target effects from off-target toxicity .

- Batch Reprodubility : Verify synthetic consistency using NMR and HPLC across multiple batches .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., thiophene-containing acetamides) to identify structure-activity trends .

Q. How can computational modeling predict the compound’s pharmacokinetic and target-binding properties?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking with the benzyloxy group .

- ADMET Prediction : Employ SwissADME or pkCSM to estimate permeability (LogP), metabolic stability (CYP450 interactions), and bioavailability .

Q. What mechanistic insights can be gained from studying its reactivity with biological nucleophiles (e.g., glutathione)?

- Methodology :

- Reactivity Assays : Incubate the compound with glutathione (1–10 mM) in PBS (pH 7.4) at 37°C. Monitor adduct formation via LC-MS/MS .

- Implications : Thioether or amide bond cleavage may indicate prodrug potential or metabolic liabilities .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。